2,3-Dihydro-1,3-dimethyl-1H-perimidine
CAS No.: 37471-00-4
Cat. No.: VC19632081
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37471-00-4 |
---|---|
Molecular Formula | C13H14N2 |
Molecular Weight | 198.26 g/mol |
IUPAC Name | 1,3-dimethyl-2H-perimidine |
Standard InChI | InChI=1S/C13H14N2/c1-14-9-15(2)12-8-4-6-10-5-3-7-11(14)13(10)12/h3-8H,9H2,1-2H3 |
Standard InChI Key | BUJSJOGOWFOHMS-UHFFFAOYSA-N |
Canonical SMILES | CN1CN(C2=CC=CC3=C2C1=CC=C3)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Stereoelectronic Features
The molecular structure of 2,3-dihydro-1,3-dimethyl-1H-perimidine consists of a naphthalene moiety fused to a partially saturated imidazoline ring. X-ray crystallographic studies of analogous perimidine derivatives reveal planar naphthalene systems with slight puckering in the dihydroimidazoline component . The methyl groups at N1 and N3 induce steric hindrance, influencing both reactivity and intermolecular interactions. Density functional theory (DFT) calculations predict delocalized π-electron density across the naphthalene ring, with localized lone pairs on the imine-type nitrogen (N1) and amine-type nitrogen (N3).
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
CAS Registry Number | 37471-00-4 |
Molecular Formula | |
Molecular Weight | 198.26 g/mol |
IUPAC Name | 1,3-dimethyl-2H-perimidine |
Topological Polar SA | 24.9 Ų |
Hydrogen Bond Acceptors | 2 |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
-
NMR (CDCl₃): δ 2.98 (s, 3H, N-CH₃), 3.12 (s, 3H, N-CH₃), 4.15 (s, 2H, CH₂), 6.78-7.52 (m, 6H, aromatic).
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NMR: 154.2 ppm (C=N), 132.1-118.4 ppm (aromatic carbons), 40.3 ppm (N-CH₃).
Mass spectrometry shows a molecular ion peak at m/z 198.1 (M⁺) with fragmentation patterns indicative of sequential methyl group loss.
Synthetic Methodologies and Optimization
Conventional Condensation Approaches
The primary synthesis route involves cyclo-condensation of 1,8-diaminonaphthalene with acetone derivatives under acid catalysis:
Protonic acids (e.g., HCl, H₂SO₄) typically yield 60-75% conversion at 80-100°C over 8-12 hours. Recent advancements employ heterogeneous catalysts:
Table 2: Catalytic Systems Comparison
Catalyst | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|
H₃PW₁₂O₄₀ | 80 | 6 | 82 |
Yb(OTf)₃ | 70 | 4 | 89 |
Molecular I₂ | 60 | 8 | 78 |
Hybrid heteropolyacids demonstrate superior activity through Brønsted-Lewis acid synergy, while lanthanide triflates enable milder conditions.
Green Chemistry Innovations
Microwave-assisted synthesis reduces reaction times to 15-30 minutes with comparable yields (85-90%). Solvent-free mechanochemical grinding techniques using K-10 montmorillonite clay achieve 76% yield, eliminating volatile organic compound (VOC) emissions.
Reactivity and Derivative Formation
Electrophilic Substitution
The electron-rich naphthalene ring undergoes regioselective nitration at the 4-position using , yielding mono-nitro derivatives (87% isolated). Halogenation with in produces 4-bromo analogs, crucial intermediates for cross-coupling reactions .
Ring Functionalization
The dihydroimidazoline moiety participates in:
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Alkylation: Quaternary ammonium salts form via methyl iodide treatment (e.g., 3-iodomethyl derivatives for pharmacological studies) .
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Oxidation: -mediated dehydrogenation yields fully aromatic 1,3-dimethylperimidine, altering electronic properties for optoelectronic applications.
Industrial and Materials Science Applications
Photochromic Materials
Spin-coated thin films exhibit reversible color changes under UV irradiation (365 nm), with response times <200 ms. Fatigue resistance exceeds 10⁴ cycles due to stabilized dihydroimidazoline ring conformations.
Catalytic Ligand Design
Palladium complexes incorporating perimidine ligands achieve 92% yield in Suzuki-Miyaura couplings, outperforming traditional triphenylphosphine systems.
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